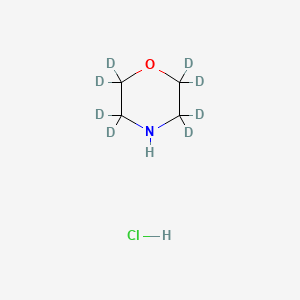

Morpholine-d8 Hydrochloride

Übersicht

Beschreibung

Morpholine-d8 Hydrochloride is a deuterated form of morpholine, where eight hydrogen atoms are replaced by deuterium. This compound is a colorless crystalline solid with a slight peculiar odor. It is primarily used as an isotopic marker in nuclear magnetic resonance spectroscopy due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Morpholine-d8 Hydrochloride is synthesized by reacting morpholine with deuterated aluminum, followed by a reaction with hydrochloric acid. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent contamination and ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and yield. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form morpholine N-oxide.

Reduction: It can be reduced back to morpholine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Morpholine N-oxide.

Reduction: Morpholine.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy for accurate quantitative analysis.

Biology: Employed in drug metabolism and pharmacokinetic studies to trace and quantify drug molecules.

Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and pharmacokinetic profiles.

Industry: Applied in the synthesis of various morpholine derivatives used as corrosion inhibitors, surface-active agents, and organocatalysts

Wirkmechanismus

The mechanism of action of Morpholine-d8 Hydrochloride involves its role as an isotopic marker. In nuclear magnetic resonance spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the calibration and quantification of other compounds. This ensures accurate and reliable analysis in various research applications .

Vergleich Mit ähnlichen Verbindungen

Morpholine: The non-deuterated form, commonly used in organic synthesis and industrial applications.

Piperidine: Another secondary amine with similar chemical properties but different applications.

Tetrahydrofuran: An ether with a similar ring structure but different reactivity and uses

Uniqueness: Morpholine-d8 Hydrochloride is unique due to its deuterium content, which makes it an invaluable tool in nuclear magnetic resonance spectroscopy. Its ability to provide distinct signals without interfering with the sample being analyzed sets it apart from other similar compounds .

Biologische Aktivität

Morpholine-d8 hydrochloride is a deuterated form of morpholine hydrochloride, where eight hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it valuable in various scientific applications, particularly in mass spectrometry. The compound's biological activity has garnered attention due to its interactions with various biomolecules, enzymes, and its potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various biochemical pathways. Its interactions can lead to alterations in cellular processes, making it relevant in fields like pharmacology and biochemistry.

- Enzyme Inhibition : Morpholine-d8 has been shown to inhibit key enzymes such as succinate dehydrogenase, which is crucial for cellular respiration. This inhibition affects the conversion of succinate to fumarate, disrupting the citric acid cycle and energy production within cells.

- Fungal Enzyme Targeting : Similar to its parent compound, morpholine, morpholine-d8 is effective against fungal enzymes like D14 reductase and D7-D8 isomerase. These enzymes are vital for sterol synthesis in fungi, and their inhibition can lead to compromised cell membrane integrity and viability.

- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors related to mood disorders and neurodegenerative diseases. For instance, they may influence pathways associated with Parkinson’s disease and Alzheimer's disease by targeting specific receptors and enzymes involved in these conditions .

1. Anticancer Activity

A study investigated the antiproliferative effects of morpholine derivatives against human ovarian cancer cell lines (A2780 and A2780cis). The results demonstrated significant cytotoxicity, suggesting that morpholine-d8 may play a role in cancer therapy by inhibiting tumor growth through enzyme interaction .

2. Antibacterial Properties

Research on morpholine derivatives indicated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship studies revealed that modifications in the morpholine ring could enhance antimicrobial efficacy .

Data Table: Biological Activities of this compound

Pharmacokinetics and Metabolism

This compound is metabolized through pathways involving morpholine monooxygenase, which catalyzes its conversion into various metabolites. The presence of deuterium alters the metabolic profile compared to non-deuterated morpholine, impacting its pharmacokinetic properties.

Transport and Distribution

The compound's small size and polar nature facilitate its diffusion across cell membranes. Studies indicate that morpholine-d8 tends to accumulate in specific cellular organelles such as lysosomes and mitochondria, which may influence its biological effects.

Temporal Effects

Research shows that the stability of this compound under laboratory conditions allows for consistent results over time. Its degradation rates are critical for understanding its long-term effects on cellular functions.

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-PHHTYKMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678651 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107650-56-5 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.